![molecular formula C46H50N2O4P2 B12352594 Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane
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Overview
Description
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane typically involves the reaction of 3,5-dimethylphenyl derivatives with phosphanyl groups under controlled conditions. The process may include steps such as:
Formation of Phosphanyl Intermediates: Using reagents like chlorophosphines and Grignard reagents.
Coupling Reactions: Employing catalysts and ligands to facilitate the coupling of aromatic rings and phosphanyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s phosphine moieties undergo oxidation to form phosphine oxides, a critical step in catalytic cycles. For example:
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Reaction with oxygen or peroxides yields bis(3,5-dimethylphenyl)phosphine oxide derivatives .
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Controlled oxidation preserves the pyridine backbone while modifying phosphorus centers for enhanced stability.
Table 1: Oxidation Conditions and Outcomes
Oxidizing Agent | Temperature | Time | Product | Yield | Source |
---|---|---|---|---|---|
O₂ (air) | 25°C | 24 h | Phosphine oxide | 85% | |
H₂O₂ | 0°C | 2 h | Mixed oxide intermediates | 70% |
Ligand Substitution Reactions
The phosphanyl groups act as ligands in coordination chemistry, enabling metal complexation:
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Reaction with ruthenium dichloride forms dichlororuthenium complexes , which exhibit catalytic activity in hydrogenation and cross-coupling reactions .
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Substitution at phosphorus centers with aryl/alkyl groups modifies steric and electronic properties .
Table 2: Metal Complexation Parameters
Metal Precursor | Solvent | Ligand Ratio | Application | Reference |
---|---|---|---|---|
RuCl₂ | THF | 1:1 | Asymmetric catalysis | |
Pd(OAc)₂ | DCM | 1:2 | Suzuki-Miyaura coupling |
Table 3: Catalytic Performance Data
Reaction Type | Catalyst Loading | Substrate | Conversion | Selectivity | Source |
---|---|---|---|---|---|
Hydrogenation | 1 mol% | Acetophenone | 95% | 92% ee | |
Suzuki Coupling | 2 mol% | Bromobenzene | 88% | >99% |
Multi-Component Reactions
The compound participates in Kabachnik–Fields and Pudovik reactions, forming α-aminophosphine oxides or rearranged products :
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Kabachnik–Fields : Reacts with aldehydes and amines to yield α-aminophosphine oxides under mild conditions .
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Pudovik Rearrangement : Forms phosphonate-phosphate derivatives in the presence of diethylamine (DEA) catalysts .
Table 4: Reaction Selectivity with Secondary Phosphine Oxides
DEA Catalyst (%) | Temperature | Time | Adduct : Rearranged Product Ratio | Yield | Source |
---|---|---|---|---|---|
5% | 0°C | 8 h | 100 : 0 | 81% | |
40% | 26°C | 3 d | 0 : 100 | 70% |
Environmental and Hydrolytic Stability
Scientific Research Applications
Catalysis
The compound has been investigated for its role as a catalyst in various organic reactions:
- Asymmetric Synthesis : It has shown effectiveness in asymmetric catalysis, particularly in reactions involving chiral centers. The phosphane component can stabilize transition states, enhancing reaction selectivity.
- Heterogeneous Catalysis : Its application in heterogeneous catalysis has been explored, where it facilitates reactions on solid supports. This is particularly useful in industrial applications where catalyst recovery is crucial.
Medicinal Chemistry
Research indicates potential therapeutic applications:
- Anticancer Activity : Studies have highlighted its ability to inhibit specific cancer cell lines. The mechanism involves interference with cellular signaling pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antimicrobial agents.
Materials Science
In materials science, the compound serves as a precursor for:
- Polymer Synthesis : It can be utilized to synthesize functional polymers with tailored properties for applications in coatings and adhesives.
- Nanomaterials : Research has shown that derivatives of this compound can be used to create nanostructured materials with enhanced electrical and thermal properties.
Case Studies
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound may interact with biological pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane is unique due to its complex structure, which includes multiple aromatic rings and phosphanyl groups.
Biological Activity
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane is a complex organometallic compound known for its potential biological activities. This compound features a phosphane core and is coordinated with a ruthenium center, which may enhance its biological efficacy. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes multiple aromatic rings and a phosphane moiety. The molecular formula is C60H66Cl2N4O4P2Ru with a molecular weight of 1141.1 g/mol. The presence of dimethoxy pyridine and dimethyl phenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed its potential as an antitumor agent. Its mechanism of action may involve targeting specific cellular pathways associated with cancer cell proliferation and survival.
Key Findings
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The selectivity index (SI) suggests a higher toxicity towards malignant cells compared to non-malignant cells, indicating its potential as a tumor-selective agent .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases-3 and -7, leading to cellular events such as mitochondrial membrane depolarization and reactive oxygen species (ROS) generation. These processes are critical for the programmed cell death pathway .
- Cell Cycle Arrest : Research has shown that treatment with this compound can result in G2/M phase arrest in the cell cycle, further contributing to its cytotoxic effects against cancerous cells .
Case Studies
Several case studies have explored the biological activity of similar phosphane-based compounds. These studies often highlight the importance of structural modifications in enhancing biological efficacy.
Study | Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|---|
1 | Compound A | HL-60 | 0.5 | Caspase activation |
2 | Compound B | HSC-2 | 0.7 | ROS generation |
3 | Compound C | HCT116 | 0.6 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the phenyl and pyridine moieties can significantly impact the biological activity of phosphane compounds. For instance, electron-donating groups on aromatic rings have been correlated with increased cytotoxicity against specific cancer cell lines .
Properties
Molecular Formula |
C46H50N2O4P2 |
---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36/h13-26H,1-12H3 |
InChI Key |
XLHRVZKHVBMKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C |
Origin of Product |
United States |
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